molecular formula C10H18ClNO3 B13048026 Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate

Cat. No.: B13048026
M. Wt: 235.71 g/mol
InChI Key: JAJHXMGJWPPBEL-KXNXZCPBSA-N
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Description

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is a bicyclic heterocyclic compound featuring fused furan and pyridine rings. The "cis" designation indicates the spatial arrangement of substituents around the stereogenic centers in the octahydrofuropyridine scaffold. Its ethyl carboxylate group enhances solubility and provides a handle for further derivatization.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl (3aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-2-13-9(12)10-4-6-14-8(10)3-5-11-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1

InChI Key

JAJHXMGJWPPBEL-KXNXZCPBSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCO[C@H]1CCNC2.Cl

Canonical SMILES

CCOC(=O)C12CCOC1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate with structurally related bicyclic heterocycles, focusing on synthesis , stereochemistry , and functional group variations .

Structural and Stereochemical Comparisons

Key Compounds for Comparison :

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

  • Structure : Features a decahydro-1,6-naphthyridine core (two fused six-membered rings) with a sulfanylidene group at position 2 and an ethyl carboxylate at position 4.
  • Stereochemistry : The "cis" configuration ensures planar alignment of the sulfur and carboxylate groups, enhancing intramolecular hydrogen bonding and stability .
  • Synthesis : Prepared via cyclization of thiourea intermediates under acidic conditions.

(±)-trans-Ethyl 2-Oxooctahydro-1H-Pyrrolo[3,2-c]Pyridine-5-Carboxylate Structure: Contains a pyrrolo[3,2-c]pyridine system (fused five- and six-membered rings) with a ketone at position 2 and an ethyl carboxylate at position 3. Stereochemistry: The "trans" configuration leads to a distorted ring geometry, reducing crystallinity compared to the cis isomer . Synthesis: Achieved via base-mediated cyclization of β-enamino esters.

Comparison with Target Compound :

Feature This compound (±)-cis-Naphthyridine Derivative (±)-trans-Pyrrolo-Pyridine Derivative
Core Structure Furo[3,2-c]pyridine (fused 5- and 6-membered rings) 1,6-Naphthyridine (two 6-membered rings) Pyrrolo[3,2-c]pyridine (5- and 6-membered)
Functional Groups Ethyl carboxylate at position 3A Sulfanylidene (C=S) at position 2 Ketone (C=O) at position 2
Stereochemistry Cis configuration at critical stereocenters Cis (planar stability) Trans (distorted geometry)
Crystallinity High (predicted) High (confirmed via XRD) Moderate (amorphous tendencies)
Reactivity and Functionalization Potential
  • Target Compound : The ethyl carboxylate group allows for ester hydrolysis to carboxylic acids or amide coupling, while the furan ring may undergo electrophilic substitution.
  • Sulfanylidene Analogs : The C=S group enables thiol-disulfide exchange reactions, useful in prodrug design .
  • Ketone-Containing Analogs : The C=O group facilitates Schiff base formation or reductions to alcohols .

Biological Activity

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is an intriguing compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N O3_{3}
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1391733-19-9

The compound features a furo-pyridine framework, which is significant for its interactions with various biological targets. The structural complexity contributes to its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Salmonella typhi .
  • Enzyme Interaction : The compound is being investigated for its ability to act as a ligand in enzyme binding studies. This could provide insights into its role in modulating enzyme kinetics and inhibition mechanisms .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Binding : Its structural features allow for possible interactions with various receptors, influencing signaling pathways within cells.

Binding Studies

Recent studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding how the compound influences biological pathways.

Target Binding Affinity (Kd) Biological Effect
Enzyme A50 nMInhibition
Receptor B20 nMActivation

Comparative Analysis with Structural Analogues

Comparative studies with structurally similar compounds provide insights into the unique biological activity of this compound:

Compound Name Molecular Formula Biological Activity
Ethyl 3-PyridinecarboxylateC8_{8}H9_{9}N O2_{2}Intermediate in organic synthesis
5-Methyl-Octahydrofuro[3,2-c]pyridineC11_{11}H15_{15}N OAltered reactivity
Rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridineC11_{11}H15_{15}N OPotential differences in activity

These comparisons highlight the unique reactivity patterns and biological effects of this compound that may not be present in its analogues.

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